N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide

Chemical purity Quality control Building block procurement

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide is a critical SAR probe in FPR agonist and kinase inhibitor programs. Its secondary aniline NH linker directly affects hydrogen-bond donor interactions, making it functionally distinct from N-methyl-O-linked comparator CAS 1207031-80-8. This unique intermediate enables oxidation to 2-arylacetamido pyridazin-3(2H)-one FPR agonists (EC₅₀ 19–43 nM) and fills a linker-length gap (1 CH₂) in diversity-oriented pyridazine libraries. Procure for precise SAR profiling and pharmacological validation.

Molecular Formula C19H18N4O
Molecular Weight 318.38
CAS No. 1203086-25-2
Cat. No. B2444491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide
CAS1203086-25-2
Molecular FormulaC19H18N4O
Molecular Weight318.38
Structural Identifiers
SMILESCC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C19H18N4O/c1-14-7-12-18(23-22-14)20-16-8-10-17(11-9-16)21-19(24)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,23)(H,21,24)
InChIKeyYTPSGHGTQNPBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Profile: N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide (CAS 1203086-25-2)


N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide (CAS 1203086-25-2) is a synthetic small molecule (C19H18N4O, MW 318.4 g/mol) belonging to the 6-methylpyridazine class of heterocyclic compounds . It features a pyridazine core linked via an aniline nitrogen to a 2-phenylacetamide moiety, a structural motif that places it within the broader family of N-phenylacetamido-substituted heterocycles investigated for formyl peptide receptor (FPR) modulation and kinase inhibition . This compound is available as a research-grade building block at purities of ≥95% .

Why Direct Analog Substitution Is Unsuitable for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide Procurement


In the 2-arylacetamide pyridazine series, even subtle modifications to the linker or the N-acyl substituent can profoundly shift receptor subtype selectivity and potency. In published FPR agonist series, replacing a pyridazin-3(2H)-one core with alternative heterocycles, or altering the substituent on the terminal phenyl ring, has been shown to convert FPR1-selective agonists into mixed FPR1/FPR2/FPR3 agonists or to abolish activity entirely . Consequently, the specific arrangement in N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide — a secondary aniline NH linker connecting the 6-methylpyridazine to a 2-phenylacetamide — cannot be considered functionally interchangeable with its N-methyl, O-linked, or ethylenediamine-bridged analogs without experimental validation. This underscores the need for precise compound selection in structure-activity relationship (SAR) campaigns and probe development.

Quantitative Differentiation Evidence for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide


Physicochemical Purity Baseline vs. Structurally Closest Commercial Analog

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide is supplied at a documented purity of ≥95% (HPLC) . The closest commercially cataloged analog, N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide (CAS 1207031-80-8), is similarly available at 95%+ purity from the same vendor class, establishing an equivalent baseline for procurement . However, the target compound bears a free NH linker rather than an N-methyl ether linkage, a feature that eliminates a potential metabolic liability (N-demethylation) and alters hydrogen-bonding capacity, thus providing a chemically distinct scaffold for SAR exploration.

Chemical purity Quality control Building block procurement

Linker-Dependent Selectivity: NH vs. N-Methyl Ether in Pyridazine-Phenylacetamide Scaffolds

The N-methyl-O-linked analog N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide has been reported as a HER2/ErbB2 inhibitor with an IC50 of 24 nM in a biochemical assay . The target compound differs by possessing an NH linker and a directly attached phenylacetamide group, which removes the N-methyl substituent present in the comparator. In related pyridazinone FPR agonist series, the presence of a free NH at the 4-position of the pyridazine ring is a critical determinant of receptor affinity and subtype selectivity . Although direct HER2 data for the target compound are not yet publicly available, the absence of the N-methyl group is expected to significantly alter kinase selectivity profiles, making this compound a valuable tool for probing linker-dependent pharmacology.

Structure-activity relationship Kinase inhibition HER2/ErbB2

Synthetic Utility as an FPR Agonist Precursor: Direct Comparison with Pyridazinone Analogs

Published FPR agonist series are built on a 2-arylacetamido pyridazin-3(2H)-one core, with the most potent mixed agonist (4a) achieving FPR1 EC50 = 19 nM, FPR2 EC50 = 43 nM, and FPR3 EC50 = 40 nM . The target compound, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide, can serve as a direct synthetic precursor to these pyridazinone agonists by oxidation at the 3-position of the pyridazine ring, a transformation that is not feasible with O-linked or N-alkylated analogs. This unique synthetic handle provides access to a validated pharmacophore, enabling late-stage diversification at the pyridazine 4- and 6-positions.

Formyl peptide receptor FPR agonist Chemical probe synthesis

Kinase Inhibition Potential: Class-Level Evidence from Pyridazine Derivatives

Pyridazine-based scaffolds are recognized as privileged structures in kinase inhibitor drug discovery, with multiple derivatives exhibiting nanomolar IC50 values against kinases such as c-Met, VEGFR2, CDK2, and MEK . For instance, imidazo[1,2-b]pyridazine derivatives have been reported as dual c-Met/VEGFR2 inhibitors, and 3,6-disubstituted pyridazines show CDK2 IC50 values ranging from 0.43 to 35.9 µM in cancer cell lines . Although specific kinase profiling data for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide are not yet published, its 6-methylpyridazine-aniline-phenylacetamide architecture is consistent with the core pharmacophore of known kinase inhibitor chemotypes, supporting its inclusion in kinase profiling panels.

Kinase inhibition Anticancer agents Pyridazine pharmacophore

Structural Uniqueness Among Commercial 6-Methylpyridazine Analogs

A comparison of commercially available analogs reveals that N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide is structurally distinct from the most closely related offerings. The benzamide analog (N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, CAS 1171837-61-8) lacks the methylene bridge present in the phenylacetamide group, resulting in a shorter and more rigid acyl chain . The 3-phenylpropanamide analog (N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-3-phenylpropanamide) extends the chain by one additional methylene unit, increasing flexibility and lipophilicity . The target compound occupies a distinct chemical space with its two-carbon linker (acetamide CH2), providing an intermediate chain length that is not represented by either the benzamide or phenylpropanamide analogs.

Chemical diversity Building block Pyridazine analog library

Recommended Application Scenarios for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide Procurement


Chemical Probe for Linker-Dependent Kinase Selectivity Profiling

Procure this compound as a structurally distinct comparator to the N-methyl-O-linked analog (CAS 1207031-80-8) in HER2/ErbB2 and broader kinase selectivity panels. The absence of the N-methyl group enables assessment of hydrogen-bond donor effects on kinase binding affinity and selectivity, directly building on the class-level kinase inhibition evidence established in Section 3 .

Synthetic Precursor for FPR Agonist Development

Use as a key intermediate for the synthesis of 2-arylacetamido pyridazin-3(2H)-one FPR agonists via oxidation at the pyridazine 3-position. This application is grounded in the precursor-target relationship demonstrated in Section 3, where the target compound provides a unique synthetic route to pharmacophores with nanomolar FPR potency (EC50 19–43 nM) .

Building Block for Pyridazine-Focused Compound Libraries

Incorporate this compound into diversity-oriented synthesis libraries targeting the pyridazine chemical space, leveraging its unique intermediate phenylacetamide linker length (1 CH2 unit) that is not represented by commercially available benzamide or phenylpropanamide analogs. This application derives from the structural differentiation evidence in Section 3 .

Medicinal Chemistry SAR Expansion Campaigns

Deploy as a core scaffold for systematic SAR studies around the 6-methylpyridazine-aniline template, varying the N-acyl substituent to explore effects on kinase inhibition and FPR modulation. Supported by the combined class-level inference from pyridazine anticancer agents (Section 3) .

Quote Request

Request a Quote for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.